molecular formula C12H12O2 B1218487 2,7-Dimethoxynaphthalene CAS No. 3469-26-9

2,7-Dimethoxynaphthalene

Cat. No. B1218487
CAS RN: 3469-26-9
M. Wt: 188.22 g/mol
InChI Key: PPKHAIRFQKFMLE-UHFFFAOYSA-N
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Description

2,7-Dimethoxynaphthalene (DMN) is a chemical compound that has been the subject of various scientific studies due to its interesting chemical and physical properties. It is often used as a matrix in matrix-assisted laser desorption/ionization (MALDI) experiments to investigate the structure of polymetallic porphyrins, demonstrating its utility in soft ionization techniques for analyzing labile molecular species without inducing fragmentation (Aiello et al., 2004).

Synthesis Analysis

The synthesis of DMN or closely related compounds often involves methylation reactions with dimethyl sulfate as the methylation agent in an aqueous solution of sodium hydroxide, leading to high purity white crystalline products (W. Dong-sheng, 2004). Additionally, functionalized carbon nanohoops incorporating DMN units have been synthesized, highlighting the versatility of DMN in constructing complex organic architectures (Huang et al., 2014).

Molecular Structure Analysis

DMN exhibits interesting molecular structure characteristics, such as the formation of molecular radical cations and diagnostic fragments in MALDI experiments (Aiello et al., 2004). Its crystal structure demonstrates hydrogen bonding and π-π interactions, contributing to the stabilization of its molecular packing (Mohri et al., 2015).

Chemical Reactions and Properties

DMN is involved in various chemical reactions, including those that lead to the formation of polymetallic porphyrins in MALDI analyses. Its role in facilitating soft ionization methods emphasizes its chemical properties that prevent the fragmentation of sensitive molecules (Aiello et al., 2004).

Physical Properties Analysis

The physical properties of DMN, such as melting point and crystallinity, can be significantly influenced by its synthesis method and the presence of substituents on the naphthalene ring (W. Dong-sheng, 2004).

Chemical Properties Analysis

DMN's chemical properties, especially its reactivity in the formation of radical cations and its use as a matrix in MALDI for studying complex molecular species, highlight its importance in analytical chemistry and materials science (Aiello et al., 2004).

Scientific Research Applications

Charge-Transfer Matrix for Labile Molecules

DMN has been proposed as a matrix for investigating the structure of polymetallic porphyrins through matrix-assisted laser desorption/ionization (MALDI) tandem time-of-flight experiments. This application is particularly notable for its ability to investigate extremely labile species, such as zinc porphyrinate complexes, demonstrating the softness of the methodology and the specific advantage of DMN in forming molecular radical cations and diagnostic fragments only, unlike traditional matrices (Aiello et al., 2004).

Optical and Electrochemical Analysis

DMN's electron-rich nature facilitates the formation of charge transfer complexes with tetracyanoquinodimethane, resulting in absorption features that span a wide range of wavelengths (300 nm to 1600 nm) and demonstrating HOMO–LUMO energy gaps as low as 0.8 eV. This characteristic is significant for studying the electronic structures of highly electron-rich materials through both optical and electrochemical methods, as well as density functional theory (DFT) calculations (Press et al., 2012).

Sulfonation Mechanism Insight

Research on DMN has provided insight into the sulfonation mechanisms of dimethoxynaphthalenes (DMONs), revealing the roles of monoprotonated oxonium cations and quinonoid dications in sulfonation reactions. This study offers a detailed look at the steady sulfonation rate constants and the effects of substituents, enhancing our understanding of the chemical behavior and reactions of DMN derivatives (Cisak et al., 2001).

Vibrational Spectroscopy and DFT Calculations

A combined experimental and theoretical study on 1,5-dimethoxynaphthalene, a compound related to DMN, focused on its molecular structure, vibrational spectra, and natural bond orbital analysis. This research, utilizing DFT/B3LYP/6-31G(d,p) level of theory, contributes to the field by providing data on the optimized molecular structure, vibrational frequencies, and electronic properties, offering valuable insights into the physical and chemical characteristics of dimethoxynaphthalene derivatives (Kandasamy et al., 2015).

Safety And Hazards

2,7-Dimethoxynaphthalene may cause skin irritation and serious eye irritation . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and to use personal protective equipment/face protection .

properties

IUPAC Name

2,7-dimethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-13-11-5-3-9-4-6-12(14-2)8-10(9)7-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKHAIRFQKFMLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188243
Record name 2,7-Dimethoxynaphthalene
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dimethoxynaphthalene

CAS RN

3469-26-9
Record name 2,7-Dimethoxynaphthalene
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Record name 2,7-Dimethoxynaphthalene
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Record name 2,7-Dimethoxynaphthalene
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Record name 2,7-Dimethoxynaphthalene
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Synthesis routes and methods

Procedure details

Methylation of 2,7-dihydroxynaphthalene (10 g: 62.43 mmol) is carried out in acetone (100 ml) in the presence of dimethyl sulphate (12.06 ml:127 mmol:2.03 eq.) and dry potassium carbon-ate (42.3 g:306 mmol:4.9 eq.). The temperature of the reaction medium is 56° C. for 6 hours and then 40° C for 12 hours. Hydrolysis (7.4 ml of water) requires 2 hours of stirring at ambient temperature. After filtering off the salts over Celite and concentrating the remaining filtrate, extraction with dichloromethane yields an organic phase, which, after evaporation, has the appearance of a beige solid. The latter is rendered colourless using active carbon and then recrystallised from a PE/CH2Cl2 mixture.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.06 mL
Type
reactant
Reaction Step Two
Quantity
42.3 g
Type
reactant
Reaction Step Three
Name
Quantity
7.4 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
489
Citations
K Nakaema, S Watanabe, A Okamoto… - … Section E: Structure …, 2008 - scripts.iucr.org
The molecule of the title compound, C26H20O4, is located on a twofold rotation axis. The two benzoyl groups are situated in an anti orientation. The dihedral angle between the mean …
Number of citations: 37 scripts.iucr.org
S Watanabe, A Nagasawa, A Okamoto… - … Section E: Structure …, 2010 - scripts.iucr.org
The title compound, C26H18F2O4, is a naphthalene derivative in which the two aroyl groups at the 1- and 8-positions (peri positions) are anti to each other. There is an appreciable …
Number of citations: 22 scripts.iucr.org
B Weinstein, AH Fenselau - The Journal of Organic Chemistry, 1965 - ACS Publications
VIII IX VII an extremely intense and broad carbonyl absorption at 1700 cm.-1 with a lesser maximum at 1605 cm.-1. The ultraviolet spectrum in ethanol contained a weak absorption at …
Number of citations: 11 pubs.acs.org
P Prince, FR Fronczek, RD Gandour - Acta Crystallographica Section …, 1989 - scripts.iucr.org
v3~/3. Page 1 1256 2,7-DIMETHOXYNAPHTHALENE Table 1. Coordinates and equivalent isotropic thermal parameters The equivalent isotropic thermal parameter, for atoms refined …
Number of citations: 2 scripts.iucr.org
VA Ozeryanskii, AF Pozharskii, AJ Bieńko… - The Journal of …, 2005 - ACS Publications
Structural (X-ray diffraction), infrared spectroscopic, and theoretical MP2 and DFT studies on the HBr and DBr adducts of 1,8-bis(dimethylamino)2,7-dimethoxynaphthalene ((CH 3 O) 2 ·…
Number of citations: 57 pubs.acs.org
K Nakaema, A Okamoto, K Noguchi… - … Section E: Structure …, 2007 - scripts.iucr.org
The title compound, C26H18Cl2O4, has two 4-chlorobenzoyl groups that are in an anti orientation and are approximately parallel. The interplanar angle between the mean planes of …
Number of citations: 21 scripts.iucr.org
T Nishijima, K Kataoka, A Nagasawa… - … Section E: Structure …, 2010 - scripts.iucr.org
The title compound {systematic name: [8-(4-aminobenzoyl)-2,7-dimethoxynaphthalen-1-yl](4-aminophenyl)methanone}, C26H22O4N2, possesses crystallographically imposed twofold …
Number of citations: 7 scripts.iucr.org
S Yoshiwaka, K Sasagawa, K Noguchi… - … Section C: Structural …, 2014 - scripts.iucr.org
The title molecule, C40H32O6, possesses crystallographically imposed twofold symmetry, with the central two C atoms of the naphthalene unit sited on the rotation axis. The two 4-…
Number of citations: 6 scripts.iucr.org
R Mitsui, K Nakaema, K Noguchi… - … Section E: Structure …, 2008 - scripts.iucr.org
In the title compound, C19H15ClO3, the dihedral angle between the naphthalene ring system and the benzene ring is 72.06 (7). The 4-chlorophenyl group and the carbonyl group are …
Number of citations: 5 scripts.iucr.org
T Tsumuki, D Hijikata, A Okamoto, H Oike… - … Section E: Structure …, 2011 - scripts.iucr.org
The molecule of the title compound, C34H24O4, possesses crystallographically imposed twofold C2 symmetry. The two 2-naphthoyl groups at the 1- and 8-positions of the central …
Number of citations: 11 scripts.iucr.org

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